molecular formula C11H14Cl2N2 B15343397 3-Amino-6-ethylquinoline dihydrochloride

3-Amino-6-ethylquinoline dihydrochloride

Cat. No.: B15343397
M. Wt: 245.14 g/mol
InChI Key: DHCJSMKCADOEMN-UHFFFAOYSA-N
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Description

3-Amino-6-ethylquinoline dihydrochloride is a chemical compound with the molecular formula C11H14Cl2N2 and a molecular weight of 245.14 g/mol. It is a derivative of quinoline, featuring an amino group at the 3-position and an ethyl group at the 6-position, with two hydrochloride ions attached. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-ethylquinoline dihydrochloride typically involves the following steps:

  • Starting Material: Ethylquinoline is used as the starting material.

  • Nitration: Ethylquinoline is nitrated to introduce the amino group at the 3-position.

  • Reduction: The nitro group is reduced to an amino group, resulting in 3-aminoquinoline.

  • Ethylation: Ethylation of the 6-position of the quinoline ring is performed to introduce the ethyl group.

  • Formation of Dihydrochloride: The final product is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. The process is typically carried out in a controlled environment to maintain the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-ethylquinoline dihydrochloride undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized forms.

  • Reduction: Reduction reactions can reduce nitro groups to amino groups.

  • Substitution: Substitution reactions can replace hydrogen atoms or other substituents on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid).

Major Products Formed:

  • Oxidation: Nitroquinoline derivatives.

  • Reduction: Aminoquinoline derivatives.

  • Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

3-Amino-6-ethylquinoline dihydrochloride is used in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems and processes, including enzyme inhibition and receptor binding studies.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Amino-6-ethylquinoline dihydrochloride exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other biomolecules, leading to biological or chemical changes. The exact pathways involved would depend on the context in which the compound is used.

Comparison with Similar Compounds

  • Quinoline

  • 4-Quinolone

  • 8-Hydroxyquinoline

Properties

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

6-ethylquinolin-3-amine;dihydrochloride

InChI

InChI=1S/C11H12N2.2ClH/c1-2-8-3-4-11-9(5-8)6-10(12)7-13-11;;/h3-7H,2,12H2,1H3;2*1H

InChI Key

DHCJSMKCADOEMN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC(=CN=C2C=C1)N.Cl.Cl

Origin of Product

United States

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